molecular formula C16H25NO B1670027 N-Phenyldecanamide CAS No. 15473-32-2

N-Phenyldecanamide

Cat. No.: B1670027
CAS No.: 15473-32-2
M. Wt: 247.38 g/mol
InChI Key: FGFCGFFGAXRCJG-UHFFFAOYSA-N
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Description

Decanamide, N-phenyl- is a biochemical.

Properties

CAS No.

15473-32-2

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

N-phenyldecanamide

InChI

InChI=1S/C16H25NO/c1-2-3-4-5-6-7-11-14-16(18)17-15-12-9-8-10-13-15/h8-10,12-13H,2-7,11,14H2,1H3,(H,17,18)

InChI Key

FGFCGFFGAXRCJG-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NC1=CC=CC=C1

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=CC=C1

Appearance

Solid powder

Key on ui other cas no.

15473-32-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decanamide, N-phenyl-;  Capric acid anilide;  Decanilide;  N-Phenyldecanamide.

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Aniline (2.03 g, 25.0 mmol) was dissolved in CH2Cl2 (30 mL). To the solution were added pyridine (2.22 mL, 27.5 mmol) and decanoyl chloride (5.25 g, 27.5 mmol) in an ice bath. After stirring for 3 h at room temperature, the reaction mixture was poured into 1M HCl (30 mL) and the mixture extracted with CH2Cl2 (3×100 mL). The organic extracts were washed with water (50 mL), brine (50 mL), dried over Na2SO4, filtered, and concentrated to give 5.62 g (22.8 mmol, 91%) of N-phenyldecanamide as a white solid, mp 65-66° C. (lit5 mp 65-66° C.); 1H NMR (300 MHz, CDCl3) δ 0.87 (t, 3H, J=6.9 Hz), 1.26 (m, 12H), 1.72 (m, 2H), 2.35 (t, 2H, J=7.8 Hz), 7.10 (t, 2H, J=7.8 Hz), 7.31 (t, 1H, J=7.8 Hz) 7.50 (t, 2H, J=7.9 Hz); 13C NMR (75 MHz, CDCl3) δ 13.9, 22.5, 25.7, 29.2, 29.2, 29.3, 29.3, 31.7, 37.5, 120.1, 124.0, 128.7, 138.1, 172.3.
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.22 mL
Type
reactant
Reaction Step Two
Quantity
5.25 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Yield
91%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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